molecular formula C17H19ClN4O5S B2999797 N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide CAS No. 899962-08-4

N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide

Cat. No.: B2999797
CAS No.: 899962-08-4
M. Wt: 426.87
InChI Key: RCUSYGXVBAEGEW-UHFFFAOYSA-N
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Description

The compound N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide features a thieno[3,4-c]pyrazole core substituted with a 4-chlorophenyl group at position 2 and a sulfone group (5,5-dioxido) at position 3. The oxalamide linker bridges the pyrazole nitrogen (N1) to a 3-methoxypropyl substituent. While direct bioactivity data for this compound is unavailable in the provided evidence, structural analogs suggest its relevance in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to heterocyclic scaffolds .

Properties

IUPAC Name

N'-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O5S/c1-27-8-2-7-19-16(23)17(24)20-15-13-9-28(25,26)10-14(13)21-22(15)12-5-3-11(18)4-6-12/h3-6H,2,7-10H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUSYGXVBAEGEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares the target compound with structurally related analogs, highlighting key differences in substituents and molecular properties:

Compound Name Core Structure R1 (Pyrazole Substituent) R2 (Oxalamide Substituent) Molecular Formula Molecular Weight Notable Features
Target Compound Thieno[3,4-c]pyrazole 4-Chlorophenyl 3-Methoxypropyl C₁₉H₂₀ClN₄O₅S 456.9 Sulfone group enhances stability; methoxypropyl improves solubility
N1-(2-(4-Fluorophenyl)-5,5-dioxido-...-N2-(4-fluorobenzyl)oxalamide Thieno[3,4-c]pyrazole 4-Fluorophenyl 4-Fluorobenzyl C₂₀H₁₇F₂N₄O₅S 471.4 Fluorine atoms increase lipophilicity; benzyl group may enhance receptor binding
N1-(2-(3-Chlorophenyl)-5,5-dioxido-...-N2-(2-hydroxypropyl)oxalamide Thieno[3,4-c]pyrazole 3-Chlorophenyl 2-Hydroxypropyl C₁₆H₁₇ClN₄O₅S 412.8 Hydroxypropyl increases polarity; lower molecular weight may improve bioavailability
N1-(5,5-Dioxido-2-phenyl-...-N2-(4-methoxybenzyl)oxalamide Thieno[3,4-c]pyrazole Phenyl 4-Methoxybenzyl C₂₁H₂₀N₄O₅S 440.5 Methoxybenzyl enhances aromatic interactions; phenyl substitution reduces steric hindrance
N1-(2-(2-(4-Chlorophenyl)thiazolo[3,2-b]triazol-6-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide Thiazolo[3,2-b]triazole 4-Chlorophenyl 3,4-Dimethoxyphenyl C₂₂H₂₀ClN₅O₄S 485.9 Thiazolo-triazole core diversifies electronic properties; dimethoxy groups enhance solubility

Key Observations :

  • Solubility : The 3-methoxypropyl substituent balances hydrophilicity better than the 2-hydroxypropyl group (), which may form stronger hydrogen bonds but reduce passive diffusion.
  • Molecular Weight : The target compound (456.9 g/mol) falls within the acceptable range for drug-likeness, unlike the higher-weight thiazolo-triazole analog (485.9 g/mol) .

Bioactivity and Target Engagement

  • Fluorophenyl Derivatives : ’s fluorinated analog may exhibit enhanced binding to hydrophobic enzyme pockets, a trait leveraged in kinase inhibitors.
  • Hydroxypropyl Analog : ’s compound, with a polar 2-hydroxypropyl group, could target extracellular receptors requiring hydrogen-bond interactions.
  • Thiazolo-triazole Core: ’s compound demonstrates how core heterocycle variation (e.g., thiazolo vs. thieno) can shift target selectivity, possibly toward proteases or GPCRs.

Q & A

Q. What synthetic methodologies are recommended for preparing N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide?

  • Methodological Answer : The compound can be synthesized via a multi-step process:
  • Step 1 : Condensation of 4-chlorophenylthieno[3,4-c]pyrazole sulfone with oxalyl chloride to form the oxalamide intermediate. Use anhydrous dichloromethane (DCM) as the solvent and triethylamine (TEA) as a base .
  • Step 2 : Coupling the intermediate with 3-methoxypropylamine under reflux conditions in DMF, catalyzed by K₂CO₃ (1.2 equiv) at 80°C for 12 hours. Monitor reaction progress via TLC or LC-MS .
  • Purification : Recrystallize from DMSO/water (2:1) or use column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d₆ to confirm substituent positions (e.g., δ 3.83 ppm for methoxy groups, δ 7.41–7.82 ppm for aromatic protons) .
  • LC-MS : Confirm molecular weight (e.g., [M+H]+^+ signals) and purity (>95% by HPLC) .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1646 cm1^{-1}, sulfone S=O at ~1150–1300 cm1^{-1}) .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Methodological Answer :
  • Enzyme Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP4F11) using fluorometric assays with stearoyl-CoA desaturase as a substrate .
  • Antiviral Activity : Test HIV-1 entry inhibition via pseudotyped virus assays in HEK293T cells, measuring IC₅₀ values .

Advanced Research Questions

Q. How can computational modeling optimize its binding affinity to target proteins?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with CYP4F11. Parameterize the sulfone and oxalamide moieties for hydrogen bonding .
  • Wavefunction Analysis : Apply Multiwfn to calculate electrostatic potential (ESP) maps, identifying electron-deficient regions (e.g., sulfone groups) for mutagenesis validation .

Q. What crystallographic strategies resolve structural ambiguities in its derivatives?

  • Methodological Answer :
  • Data Collection : Use synchrotron radiation (λ = 0.71073 Å) for high-resolution (<1.0 Å) datasets.
  • Refinement : Apply SHELXL for small-molecule refinement. Address twinning or disorder using the TWIN/BASF commands in SHELX .
  • Hydrogen Bonding : Analyze R_2$$^2(8) motifs (e.g., N–H⋯N interactions) to validate dimerization trends .

Q. How to resolve contradictions in SAR data for sulfone-containing analogs?

  • Methodological Answer :
  • Meta-Analysis : Compare IC₅₀ values across analogs (e.g., 4-chlorophenyl vs. 3-methoxypropyl derivatives) using ANOVA to identify outliers .
  • Theoretical Frameworks : Link discrepancies to steric effects (e.g., methoxypropyl chain flexibility) via DFT calculations (B3LYP/6-311+G(d,p)) .

Q. What experimental designs validate its metabolic stability in vivo?

  • Methodological Answer :
  • Microsomal Assays : Incubate with rat liver microsomes (RLM) and NADPH. Monitor depletion via LC-MS/MS over 60 minutes .
  • Isotope Labeling : Synthesize 13C^{13}C-labeled analogs to track metabolic pathways (e.g., sulfone oxidation) using HR-MS .

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